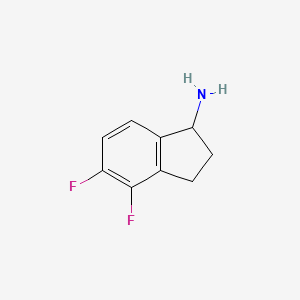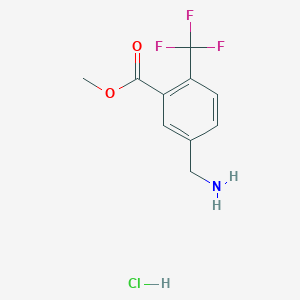![molecular formula C13H7FN4 B2633296 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 320417-15-0](/img/structure/B2633296.png)
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with the molecular formula C13H7FN4 . It belongs to the family of pyrazolo[1,5-a]pyrimidines, which are N-heterocyclic compounds .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For example, a compound with a similar structure was synthesized by condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid .Molecular Structure Analysis
The structural motif of pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have significant photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Applications De Recherche Scientifique
Positron Emission Tomography (PET) Tumor Imaging
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives have been explored as potential radiotracers for tumor detection using PET imaging. A study synthesized and evaluated a specific derivative for its stability and biodistribution in tumor-bearing mice, highlighting its potential as a PET imaging agent for tumors (Xu et al., 2012).
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidine derivatives, including this compound, have been synthesized and evaluated for their antimicrobial properties. Studies have demonstrated significant antibacterial activities of these compounds, suggesting their potential in developing new antimicrobial agents (Rahmouni et al., 2014).
Antitumor Activity
The synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives, including those with this compound structure, has been linked to potential antitumor activity. In vitro evaluations on human tumor cell lines have shown promising results, indicating their potential in cancer therapy (El-Enany et al., 2011).
Synthesis and Structural Analysis
The compound has been the subject of structural analysis, providing insights into its crystalline form and molecular geometry. Such studies are crucial for understanding the physical and chemical properties of the compound, which can influence its applications in various fields (Wen et al., 2004).
Anti-Mycobacterial Activity
Research has also been conducted on the use of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of mycobacterial ATP synthase, a potential avenue for treating Mycobacterium tuberculosis. This application is particularly significant in the context of developing new treatments for tuberculosis (Sutherland et al., 2022).
Synthesis Techniques
Innovative methods for synthesizing this compound and its analogs have been explored. These include methods that emphasize environmental friendliness, high yield, and simplicity, contributing to the practical applications of these compounds in research and industry (Abed et al., 2013).
Crystal Structure and Biological Activity
Studies have also focused on the crystal structure of related pyrazolo[1,5-a]pyrimidine derivatives and their biological activities, such as inhibition of cancer cell proliferation. Understanding the crystal structure aids in determining the compound's interaction mechanisms with biological targets (Liu et al., 2016).
Mécanisme D'action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile belongs, have been identified as strategic compounds for optical applications
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines have significant photophysical properties . The presence of electron-donating groups at position 7 on the fused ring improves both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been found to have significant impact in medicinal chemistry and material science due to their photophysical properties .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been found to exhibit significant photophysical properties , which could potentially result in various molecular and cellular effects.
Action Environment
It is known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned , suggesting that environmental factors could potentially influence these properties.
Orientations Futures
The future directions for “7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” and similar compounds could involve further exploration of their synthesis, functionalization, and potential applications . They have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties .
Analyse Biochimique
Biochemical Properties
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a selective inhibitor of certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This interaction can alter the function of the target proteins, leading to changes in cellular processes . Additionally, this compound has been shown to bind to specific receptors on cell surfaces, modulating signal transduction pathways that are vital for cell communication and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating caspase enzymes and disrupting mitochondrial function . It also affects cell cycle regulation by arresting cells in specific phases, thereby inhibiting cell proliferation . These cellular effects make it a promising candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. This binding can prevent the enzymes from interacting with their natural substrates, thereby blocking specific biochemical pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of proteins that are critical for cell survival and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism . These temporal effects are important for understanding the potential long-term impacts of this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can be further processed by other enzymes, affecting the overall metabolic flux . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it can also be actively transported by specific transporters . Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . In the nucleus, it can bind to DNA and transcription factors, modulating gene expression . In the cytoplasm, it can interact with enzymes and signaling proteins, affecting cellular metabolism and signaling pathways . These localization patterns are essential for understanding the specific cellular functions of this compound.
Propriétés
IUPAC Name |
7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN4/c14-11-3-1-9(2-4-11)12-5-6-16-13-10(7-15)8-17-18(12)13/h1-6,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFBRZQNHRZWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2633214.png)
![5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2633215.png)
![6-ethyl-5-((2-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2633216.png)
![4-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2633217.png)
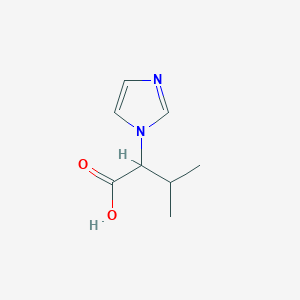

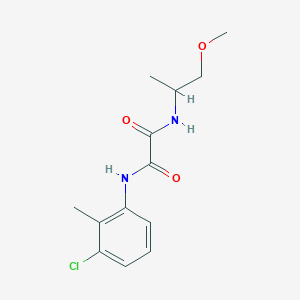
![Tert-butyl 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2633223.png)
![N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2633224.png)
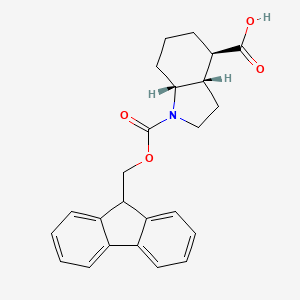

![1-(4-Ethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2633231.png)
